molecular formula C12H10BrNO4 B8167493 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate

Cat. No.: B8167493
M. Wt: 312.12 g/mol
InChI Key: CZDGKLMMBLVWKW-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate group substituted with a bromine atom and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate typically involves the reaction of 4-bromo-3-methylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its benzoate group to nucleophilic sites on proteins or other biomolecules. This acylation process can modify the activity or function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-chloro-3-methylbenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-fluoro-3-methylbenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-iodo-3-methylbenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in certain synthetic and research applications .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula: C12H10BrNO4C_{12}H_{10}BrNO_4, with a molecular weight of approximately 312.116 g/mol. Its structure features a pyrrolidine ring with dioxo substituents and a bromomethyl group on the benzoate moiety.

PropertyValue
Molecular FormulaC12H10BrNO4C_{12}H_{10}BrNO_4
Molecular Weight312.116 g/mol
CAS Number65190-50-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrrolidine ring and subsequent bromination of the aromatic system. The synthesis can be optimized for yield and purity through careful selection of solvents and reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli>50 μg/mL

The MIC values indicate that the compound has significant activity against common pathogens, suggesting its potential use in treating bacterial infections.

Anticancer Properties

Studies have explored the compound's effects on cancer cell lines. For instance, it has been shown to inhibit cell proliferation in various cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a lead compound in anticancer drug development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDGKLMMBLVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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